molecular formula C7H14N2 B111721 (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole CAS No. 1353644-77-5

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole

Cat. No. B111721
CAS RN: 1353644-77-5
M. Wt: 126.2 g/mol
InChI Key: PFZIWBWEHFZIMT-RQJHMYQMSA-N
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Description

“(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole” is a chemical compound with the CAS Number: 1353644-77-5 . It has a molecular weight of 126.2 and its IUPAC name is (3aR,6aR)-1-methyloctahydropyrrolo[3,4-b]pyrrole . The compound is stored at 4°C and protected from light .


Synthesis Analysis

The synthesis of pyrroles, including “(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole”, can be achieved through various methods . For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole” can be represented by the linear formula C7H14N2 . The InChI code for this compound is 1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 .


Chemical Reactions Analysis

Pyrroles, including “(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole”, can undergo various chemical reactions . For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .


Physical And Chemical Properties Analysis

“(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole” is a liquid with a boiling point of 161.5±8.0 C at 760 mmHg .

Scientific Research Applications

Organic Electronics and Dyes

Diketopyrrolopyrroles (DPPs), closely related to pyrrolopyrrole compounds, are utilized extensively as high-quality pigments and materials in organic electronics. Their applications span across field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. These compounds exhibit a strong bathochromic shift in absorption and an increase in two-photon absorption cross-section due to chromophore extension, making them attractive for a broad spectrum of optical and electronic applications. The synthesis methods for DPPs are straightforward, and their stability and near-unity fluorescence quantum yield continue to drive research interest in expanding their real-world applications (Grzybowski & Gryko, 2015).

Pharmaceutical Research

Pyrrole-based compounds, including those structurally similar to "(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole," are explored extensively in drug discovery for their anticancer, antimicrobial, and antiviral activities. The pyrrole nucleus is recognized for its pharmacophore unit in many drugs, indicating its significance in medicinal chemistry. This review highlighted pyrrole and its hetero-fused derivatives with specific targets responsible for their biological activity, underscoring the potential of pyrrole-based compounds in pharmaceutical applications (Li Petri et al., 2020).

Supramolecular Chemistry

Calix[4]pyrroles and related structures, which are part of the same chemical family as "(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole," serve as key components in the self-assembly of supramolecular capsules. These compounds are synthesized easily and have been used in anion binding and sensing due to their unique anion-binding properties that differ from regular calix[4]pyrroles. The different binding modes and the ability for selective chemical modification make N-confused calix[4]pyrroles and their derivatives valuable for constructing molecular capsules with potential applications in sensing and molecular recognition (Anzenbacher et al., 2006).

Safety And Hazards

The safety information for “(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole” includes several hazard statements such as H302, H315, H319, H332, H335 . Precautionary measures include P233, P260, P261, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(3aR,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZIWBWEHFZIMT-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole

CAS RN

877212-98-1
Record name rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole
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